molecular formula C12H10FNO4S2 B2696070 Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate CAS No. 1558108-69-2

Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate

Cat. No.: B2696070
CAS No.: 1558108-69-2
M. Wt: 315.33
InChI Key: DYDVDJJBDFTBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate” is an organic compound. It is also known as "methyl 3-Sulfonyl amino-2-thiophenecarboxylate" .


Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to “this compound”, has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates .


Physical and Chemical Properties Analysis

“this compound” is a white crystalline substance. It is insoluble in water but soluble in organic solvents like toluene, acetonitrile, and ethanol . It has a molecular weight of 221.25, a density of 1.517±0.06 g/cm3, a melting point of 123-124 °C, a boiling point of 428.3±55.0 °C, and a flash point of 212.8°C .

Scientific Research Applications

Antiandrogen Activity in Medicinal Chemistry

Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate and its derivatives have been studied for their potential antiandrogen activities. Tucker, Crook, and Chesterson (1988) synthesized and tested a series of compounds similar to this compound for antiandrogen activity. They found that some derivatives exhibited partial androgen agonist activity, while others acted as pure antagonists. One of the compounds from this series is under development for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Structural Chemistry and Crystallography

The compound's structural aspects have been explored through studies like the one by Ramazani, Kazemizadeh, Ślepokura, and Lis (2011), who synthesized and analyzed the crystal structure of a related compound. They used X-ray diffraction, IR, 1H and 13C NMR spectroscopy, and mass spectrometry to confirm the structure (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Synthesis and Chemical Reactions

Stephens, Price, and Sowell (1999) described the synthesis of a series of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, providing a route to 4-arylsulfonyl-3-carboxamidothiophenes. This highlights the compound's versatility in synthetic chemistry (Stephens, Price, & Sowell, 1999).

Electrochemical Applications

In the field of materials science, Ferraris, Eissa, Brotherston, and Loveday (1998) investigated the performance of polymers derived from compounds similar to this compound as active materials for electrochemical capacitors. They explored the electrochemical properties of these polymers, finding significant energy and power densities, which could have implications for energy storage technologies (Ferraris, Eissa, Brotherston, & Loveday, 1998).

Safety and Hazards

“Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate” should be handled with care. Avoid contact with skin and eyes, and avoid inhaling its vapors . When using it, follow relevant safety procedures and wear appropriate personal protective equipment, such as gloves and protective glasses .

Future Directions

Thiophene derivatives, including “Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate”, have potential applications in various fields. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are also used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Properties

IUPAC Name

methyl 3-amino-4-(2-fluorophenyl)sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4S2/c1-18-12(15)11-10(14)9(6-19-11)20(16,17)8-5-3-2-4-7(8)13/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDVDJJBDFTBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)S(=O)(=O)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.